2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester
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Overview
Description
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a boronic acid ester functional group, which is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester typically involves the following steps:
Borylation Reaction: The starting material, 2-(Cyclopentyl)pyridine, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired boronic acid pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: The boronic ester group can be removed under acidic conditions to yield the corresponding pyridine derivative.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used in Suzuki–Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are used to facilitate the reactions.
Solvents: Tetrahydrofuran, dimethylformamide, or toluene are commonly used solvents.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Pyridine Derivatives: Formed through protodeboronation or oxidation reactions.
Scientific Research Applications
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester has numerous applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of kinase inhibitors.
Material Science: Used in the preparation of advanced materials, such as polymers and electronic devices.
Biological Studies: Utilized in the synthesis of biologically active molecules for studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Pyridine-4-boronic acid pinacol ester
- 2-Aminopyridine-4-boronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
Uniqueness
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of sterically hindered biaryl compounds and in reactions requiring specific electronic characteristics.
Properties
IUPAC Name |
2-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-9-10-18-14(11-13)12-7-5-6-8-12/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNBTYCIOKPSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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